molecular formula C28H23N3O2 B15235371 Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Cat. No.: B15235371
M. Wt: 433.5 g/mol
InChI Key: HMDYQGVHWXPITI-UHFFFAOYSA-N
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Description

Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the trityl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate (CAS No. 2088369-17-7) is a compound belonging to the pyrazolo[4,3-C]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C28H23N3O2
  • Molecular Weight : 433.51 g/mol
  • Physical Form : Pale-yellow to yellow-brown solid
  • Purity : 97% .

Antitumor Activity

Research indicates that derivatives of pyrazolo[4,3-C]pyridine compounds exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of certain pyrazolo derivatives in inhibiting tumor cell lines through modulation of key signaling pathways involved in cancer progression. The compound's structure allows for interaction with various molecular targets, potentially leading to apoptosis in cancer cells .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests a mechanism that could be beneficial in treating inflammatory conditions .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the pyrazole ring and substituents can significantly affect biological activity. For example, the presence of electron-withdrawing groups enhances the inhibitory potency against specific targets like kinases involved in cancer signaling pathways .

Compound Modification Biological Activity Remarks
Trityl GroupIncreased potency in antitumorEnhances binding affinity to target proteins
Electron-withdrawing groupsEnhanced anti-inflammatory actionIncreases lipophilicity and cellular uptake

Study 1: Antitumor Efficacy

A study published in Cancer Research demonstrated that a derivative of ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine exhibited an IC50 value of 0.2 nM against TBK1, a kinase implicated in tumorigenesis. The compound effectively inhibited downstream signaling pathways associated with tumor growth in various cancer cell lines including A172 and U87MG .

Study 2: Anti-inflammatory Mechanism

In another research effort, the compound was tested for its ability to reduce inflammation in models of acute lung injury. It was found to significantly decrease levels of inflammatory markers such as IL-6 and TNF-α in treated animals compared to controls, showcasing its potential therapeutic role .

Properties

Molecular Formula

C28H23N3O2

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 1-tritylpyrazolo[4,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C28H23N3O2/c1-2-33-27(32)26-24-20-29-19-18-25(24)31(30-26)28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20H,2H2,1H3

InChI Key

HMDYQGVHWXPITI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=NC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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